1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a chlorobenzamido group, a dimethoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole ring in the presence of a base such as potassium carbonate.
Introduction of the Chlorobenzamido Group: This step involves the acylation of the benzyl-imidazole intermediate with 4-chlorobenzoyl chloride in the presence of a base like pyridine.
Attachment of the Dimethoxyphenyl Group: The final step is the coupling of the dimethoxyphenyl group to the amide nitrogen, which can be achieved through a nucleophilic aromatic substitution reaction using 3,4-dimethoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its imidazole core, which is known for its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Due to its complex structure, it may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide: Lacks the dimethoxy groups, which may influence its solubility and interaction with biological targets.
1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-2-carboxamide: Variation in the position of the carboxamide group, which can alter its chemical properties and reactivity.
Uniqueness
1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the chlorobenzamido and dimethoxyphenyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c1-34-23-12-11-21(13-24(23)35-2)30-26(33)22-15-31(16-28-22)14-17-3-9-20(10-4-17)29-25(32)18-5-7-19(27)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXCQGJZXJHNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.